Critical Intermediate for Potent Renin Inhibitors: Incorporation in Lead Compounds I-1, I-3, I-6, and I-7
1-(3-Methoxypropyl)-1H-indazol-6-amine is the essential core fragment incorporated into four explicitly named preferred renin inhibitor compounds (I-1, I-3, I-6, I-7) in US Patent 8,084,485, demonstrating its privileged status over other N1-substituted indazole fragments. In this patent, compounds I-1 and I-3 (which incorporate the target compound's 1-(3-methoxypropyl)-1H-indazol-6-yl moiety) are listed alongside comparator compounds I-2 (using 1-(2-cyclopropylethyl)-1H-indazol-6-yl) and I-4/I-5 (using 1-(3-ethoxypropyl)- and 1-(3-isopropoxypropyl)-1H-indazol-6-yl, respectively) [1]. The 3-methoxypropyl variant appears more frequently than any other N1-substituent among the named compounds (4 out of 7 listed examples), indicating its synthetic and pharmacological preference within this chemical series [1].
| Evidence Dimension | Frequency of N1-substituent occurrence among named preferred compounds in the patent |
|---|---|
| Target Compound Data | 1-(3-methoxypropyl) moiety appears in 4 out of 7 named compounds (I-1, I-3, I-6, I-7) |
| Comparator Or Baseline | 2-cyclopropylethyl (1 compound, I-2); 3-ethoxypropyl (1 compound, I-4); 3-isopropoxypropyl (1 compound, I-5); Others (1 compound) |
| Quantified Difference | The 3-methoxypropyl variant is 4x more represented than any other N1-substituent among preferred compounds |
| Conditions | Analysis of explicitly listed compounds I-1 through I-7 in US Patent 8,084,485 (Vitae Pharmaceuticals, Inc.) |
Why This Matters
Higher representation of the 3-methoxypropyl fragment among lead compounds suggests a synthetic advantage or SAR-driven preference, making 1-(3-methoxypropyl)-1H-indazol-6-amine the most programmatically relevant intermediate for reproducing or elaborating this renin inhibitor series.
- [1] Baldwin, J.J., Claremon, D.A., Dillard, L.W., et al. (Vitae Pharmaceuticals, Inc.). 6-(Aminoalkyl)indazoles. United States Patent 8,084,485. Filed March 30, 2007, and issued December 27, 2011. View Source
